REACTION_CXSMILES
|
[NH2:1][NH2:2].C[O:4][C:5](=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1.O>CO>[OH:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][C:5]([NH:1][NH2:2])=[O:4])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
27.18 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
52.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for extra 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Type
|
WASH
|
Details
|
washed with MeOH (3×10 mL)
|
Type
|
CUSTOM
|
Details
|
dried on high vacuum
|
Type
|
CUSTOM
|
Details
|
A second fraction was obtained
|
Type
|
TEMPERATURE
|
Details
|
by cooling the supernatants to −15° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtering the formed precipitate
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |